molecular formula C21H22N2O4S B2577522 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate CAS No. 1396844-40-8

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Cat. No. B2577522
CAS RN: 1396844-40-8
M. Wt: 398.48
InChI Key: FGXDLBWSTXLOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 234.32 . The IUPAC name for this compound is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.

Scientific Research Applications

Heterocyclic Compound Synthesis

A notable application of compounds similar to 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is in the synthesis of nitrogen and sulfur-containing heterocyclic compounds. These compounds, including azetidinones and thiazolidinones, are synthesized through reactions involving Schiff base derivatives and have shown potential pharmacological activities. Specifically, they have been explored for their antibacterial and antifungal properties, targeting strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Pharmacological Evaluation

Further research has expanded on the pharmacological evaluation of these heterocyclic compounds. Azetidinone derivatives, in particular, have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities. The studies highlight the significant potential of these compounds in medical applications, suggesting their use in developing new therapeutic agents (El-Sawy et al., 2014).

Antibacterial Activity

The substituted azetidinones and thiazolidinones have been screened for antibacterial activity against various pathogens. This research indicates a promising avenue for developing new antibacterial agents, particularly in addressing the increasing concern of antibiotic resistance. The compounds have been tested against a range of bacterial strains, demonstrating their potential in contributing to the discovery of novel antibiotics (Shanmugapandiyan et al., 2010).

Antimicrobial and Antioxidant Properties

The heterocyclic compounds derived from azetidinone and thiazolidinone frameworks have also been evaluated for their antimicrobial and antioxidant activities. These studies suggest that such compounds could serve as a basis for developing treatments that address oxidative stress-related diseases and infections caused by various microorganisms (Saundane & Walmik, 2013).

properties

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-8-9-13(2)19-17(12)22-21(28-19)23-10-14(11-23)27-20(24)15-6-5-7-16(25-3)18(15)26-4/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXDLBWSTXLOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.